molecular formula C16H21NO5 B13933250 Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate

Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate

Cat. No.: B13933250
M. Wt: 307.34 g/mol
InChI Key: UNZVQWGASJEFET-UHFFFAOYSA-N
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Description

Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate is an organic compound with the molecular formula C17H23NO5. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate typically involves the protection of azetidine with tert-butyl and benzyloxycarbonyl groups. One common method includes the reaction of azetidine with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate involves its ability to act as a protecting group for amines. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(((benzyloxy)carbonyl)oxy)azetidine-1-carboxylate is unique due to its dual protecting groups, which provide enhanced stability and selective reactivity. This makes it particularly valuable in multi-step organic synthesis where selective protection and deprotection are crucial .

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl 3-phenylmethoxycarbonyloxyazetidine-1-carboxylate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-14(18)17-9-13(10-17)21-15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

UNZVQWGASJEFET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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